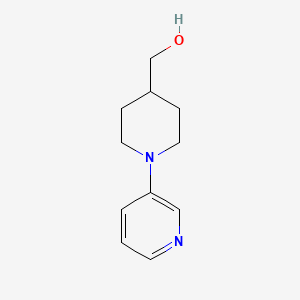

(1-(Pyridin-3-yl)piperidin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-(Pyridin-3-yl)piperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1619264-47-9. It has a molecular weight of 192.26 and its IUPAC name is this compound .

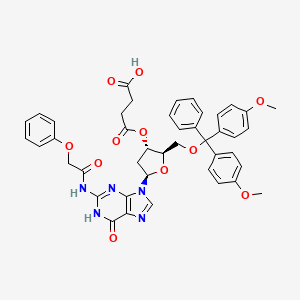

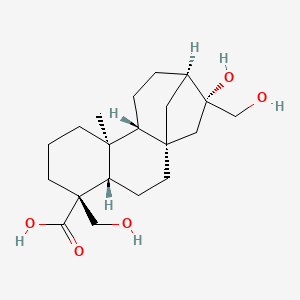

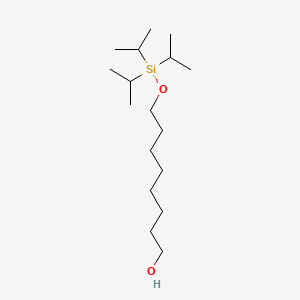

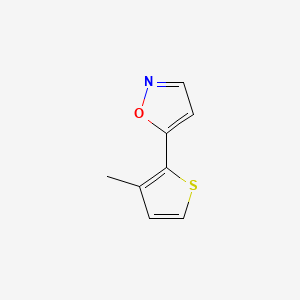

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8,10,14H,3-4,6-7,9H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature . .Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

One significant area of application involves the use of chemical inhibitors to study drug metabolism by hepatic Cytochrome P450 (CYP) enzymes. Chemical inhibitors help decipher the involvement of specific CYP isoforms in drug metabolism, predicting drug-drug interactions. Compounds with structures similar to "(1-(Pyridin-3-yl)piperidin-4-yl)methanol" serve as selective inhibitors for various CYP isoforms, aiding in the understanding of metabolism-based drug interactions (Khojasteh et al., 2011).

Marker for Insulating Paper Degradation

In the field of electrical engineering, methanol has been investigated as a marker for the degradation of insulating paper in transformers. The identification of methanol in transformer oil indicates the condition of solid insulation, making it a crucial aspect of maintaining transformer health and efficiency (Jalbert et al., 2019).

Chemistry and Properties of Pyridine Derivatives

The chemistry of compounds containing pyridine structures, like "this compound", is fascinating due to their variable chemical and physical properties. These compounds are used in creating complex compounds with specific spectroscopic, structural, magnetic, biological, and electrochemical properties, indicating their broad applicability in chemical synthesis and analysis (Boča et al., 2011).

Hydrogen Production from Methanol

Methanol serves as a hydrogen carrier, offering a pathway for producing high-purity hydrogen through various thermochemical conversion processes. This application is vital for developing sustainable energy solutions, where copper-based catalysts are commonly used for their selectivity towards CO2 over CO in hydrogen production (García et al., 2021).

Methanol Synthesis and Applications

Methanol synthesis, particularly from carbon dioxide and hydrogen, is crucial for various industrial applications, including as a fuel or chemical feedstock. The catalytic processes involved in methanol synthesis, chemical equilibria, and the use of methanol as a peaking fuel in power stations highlight its importance in both chemical and energy sectors (Cybulski, 1994).

Safety and Hazards

Properties

IUPAC Name |

(1-pyridin-3-ylpiperidin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8,10,14H,3-4,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPMCGAGLJMXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284617 |

Source

|

| Record name | 4-Piperidinemethanol, 1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619264-47-9 |

Source

|

| Record name | 4-Piperidinemethanol, 1-(3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619264-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol, 1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)